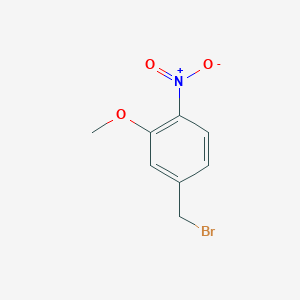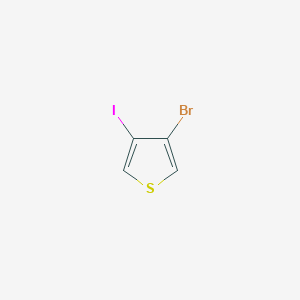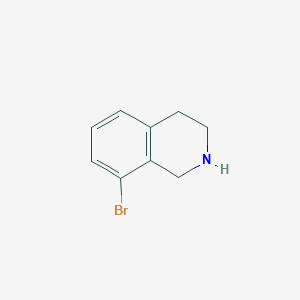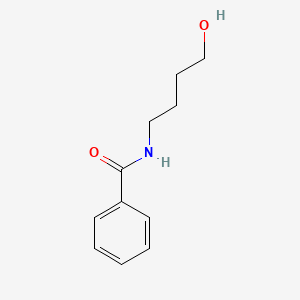
N-(4-hydroxybutyl)benzamide
Übersicht
Beschreibung
N-(4-hydroxybutyl)benzamide, also known as HBB, is a chemical compound with the molecular formula C11H15NO2 . It is supplied by Sigma-Aldrich to researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzamides, including N-(4-hydroxybutyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
While specific chemical reactions involving N-(4-hydroxybutyl)benzamide are not mentioned in the search results, benzamides in general are known to be produced from the reaction between carboxylic acids and amines at high temperatures .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-(4-hydroxybutyl)benzamide has been utilized in the field of chemical synthesis. For instance, its derivatives, N-(4-aryl-4-hydroxybutyl)benzamides, have been cyclized under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural configurations of these compounds, such as the E-isomer, have been confirmed through X-ray crystallographic analysis (Browne, Skelton, & White, 1981).
Application in Coordination Chemistry
In coordination chemistry, ligands based on N-(4-hydroxybutyl)benzamide derivatives have shown promising applications. One such example is the 2-hydroxy-N-{2-[2-hydroxybutyl)amino]ethyl}benzamide ligand, which coordinates with copper ions to form anionic metalloligands. These metalloligands, when combined with lanthanide salts, yield tetranuclear [Cu-Ln]₂ complexes. These complexes have demonstrated potential in creating single-molecule magnets and single-chain magnets (Costes, Vendier, & Wernsdorfer, 2010).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of N-(4-hydroxybutyl)benzamide have been synthesized and investigated for their potential as therapeutic agents. For example, N-(4-tertbutylphenylcarbamoyl)benzamide, a synthesized derivative, displayed significant cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent (Purwanto et al., 2021).
Photocatalysis in Environmental Applications
N-(4-hydroxybutyl)benzamide derivatives have also been explored in photocatalysis for environmental applications. For example, Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, involving benzamide derivatives, have been investigated for their potential in water decontamination technology, demonstrating their ability to induce oxidation processes under visible light (Bessekhouad, Robert, & Weber, 2005).
Antimicrobial Research
Synthesis and biological evaluation of novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, closely related to N-(4-hydroxybutyl)benzamide, have been carried out to investigate their antimicrobial properties. These derivatives have shown broad-spectrum activity against various microorganisms, including drug-resistant strains, highlighting their potential in developing new antimicrobial agents (Ertan et al., 2007).
Zukünftige Richtungen
The N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) model, which involves a compound similar to N-(4-hydroxybutyl)benzamide, is an invaluable experimental tool for bladder cancer research . BBN-induced bladder cancer in rodents resembles human bladder cancer in its morphological, biological, and molecular features .
Eigenschaften
IUPAC Name |
N-(4-hydroxybutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSEVKWUMTFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459047 | |
| Record name | Benzamide, N-(4-hydroxybutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxybutyl)benzamide | |
CAS RN |
102877-79-2 | |
| Record name | Benzamide, N-(4-hydroxybutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

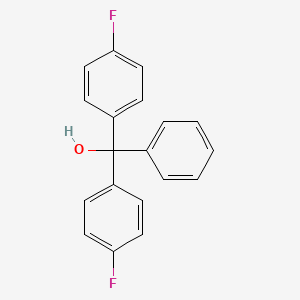
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
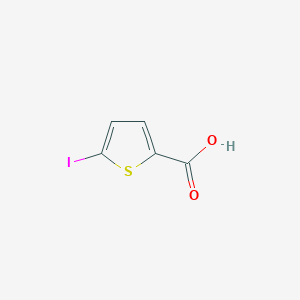
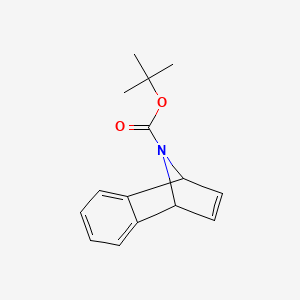
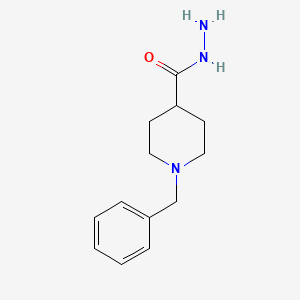
![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)
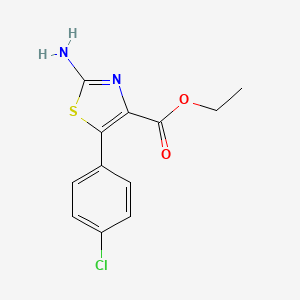

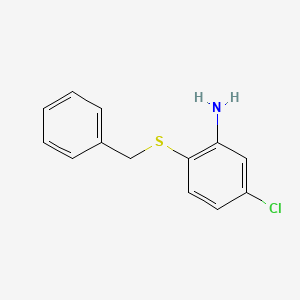
![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)
![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)
